2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
Description
Properties
IUPAC Name |
2-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12/h9-12,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSWNPNLGZAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700681 | |
| Record name | 2-(3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205116-75-2 | |
| Record name | 2-(3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Reactions Using BOP Reagent
The synthesis of the target compound often involves coupling a pyrrolidine derivative with a boronic ester. A common method utilizes benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling agent.
- Step 1 : Dissolve the carboxylic acid precursor (e.g., (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d]dioxaborole-2-carboxylic acid) in dimethylformamide (DMF).
- Step 2 : Add BOP (1.2 eq) and triethylamine (3 eq) to the solution.
- Step 3 : Introduce the pyrrolidine derivative (1 eq) and stir overnight at room temperature.
- Step 4 : Quench the reaction with 3M HCl, extract with ethyl acetate, and purify via flash chromatography on silica gel.
Key Data :
EDC/HOBt-Mediated Amide Bond Formation
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide coupling.
Chemical Reactions Analysis
Types of Reactions
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids or esters, while reduction reactions can produce various boron-free organic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that boron-containing compounds like 2-(3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine exhibit promising anticancer properties. Boron compounds have been shown to enhance the efficacy of certain chemotherapeutic agents by improving their delivery and reducing side effects. A study demonstrated that derivatives of this compound could inhibit tumor growth in specific cancer cell lines due to their ability to disrupt cellular processes involved in proliferation and survival .
Neuroprotective Effects :
Recent investigations into neuroprotective agents have highlighted the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neuronal pathways makes it a candidate for further research in conditions like Alzheimer's disease. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells .
Organic Synthesis
Catalytic Applications :
The compound serves as a catalyst in various organic reactions. Its boron-containing structure is particularly useful in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The presence of the pyrrolidine moiety enhances its reactivity and selectivity in these transformations .
Synthesis of Novel Compounds :
Researchers have utilized this compound as a building block for synthesizing novel pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities or improved physical properties .
Materials Science
Polymeric Composites :
In materials science, this compound has been explored as an additive in polymeric materials to enhance mechanical properties and thermal stability. The incorporation of boron into polymer matrices has been shown to improve flame retardancy and reduce material degradation under high temperatures .
Case Studies
- Anticancer Research :
- Neuroprotection :
- Organic Synthesis Innovations :
Mechanism of Action
The mechanism of action of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Boronate-Containing Compounds
Key Structural Differences
Key Observations
Key Findings
- Potency: Peptide-conjugated analogues (e.g., MPI-1, Entinostat hybrids) show enhanced inhibitory activity due to improved target engagement .
- Safety : Parent compound exhibits moderate toxicity (oral LD₅₀ ~300 mg/kg), while trifluoroacetate salts may pose additional handling risks .
Biological Activity
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H24BNO2
- Molecular Weight : 249.16 g/mol
- CAS Number : 462636-61-9
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets.
Proteasome Inhibition
Research indicates that boron-containing compounds can act as proteasome inhibitors. The proteasome is crucial for regulating protein degradation and cellular homeostasis. Inhibition of this pathway can lead to apoptosis in cancer cells, making it a target for anticancer therapies .
Antimalarial Activity
Studies have identified novel boronate inhibitors that target the Plasmodium proteasome. These inhibitors demonstrate activity against multiple life cycle stages of the malaria parasite, suggesting that compounds like this compound may possess antimalarial properties .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated a series of boronate compounds for their ability to inhibit cancer cell growth. The findings suggested that the structural modifications similar to those in this compound enhance cytotoxicity against various cancer cell lines .
Case Study 2: Antimalarial Efficacy
In another investigation focused on antimalarial agents, compounds with similar structural frameworks were tested against Plasmodium falciparum. Results indicated significant inhibition of parasite growth with specific IC50 values indicating potency at low concentrations .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine, and how is its structural integrity validated?
- Methodological Answer : One-pot multi-step reactions are commonly employed for synthesizing complex boron-containing heterocycles. For example, analogs such as tetrahydroimidazo[1,2-a]pyridines are synthesized via sequential condensation, cyclization, and functionalization steps under controlled conditions (e.g., reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst) . Structural validation relies on 1H/13C NMR to confirm hydrogen/carbon environments (e.g., chemical shifts for boronic ester protons at δ ~3.0–3.5 ppm) and HRMS to verify molecular weight consistency (e.g., <1 ppm error between calculated and observed mass) .
Q. What spectroscopic techniques are critical for characterizing this compound’s boronic ester functionality?
- Methodological Answer :
- IR Spectroscopy : Identifies the B–O stretching vibration (~1350–1310 cm⁻¹) and confirms the absence of hydroxyl groups (if anhydrous conditions are used) .
- 11B NMR : Resolves boron environments (e.g., trigonal vs. tetrahedral coordination), though this technique is less commonly reported in the literature compared to 1H/13C NMR .
- X-ray Crystallography : Provides definitive structural confirmation of the dioxaborolane ring geometry and steric effects from trimethyl groups .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and thermodynamic stability of intermediates. For instance, reaction path searches can identify optimal conditions (e.g., solvent polarity, temperature) to stabilize the boronic ester moiety during synthesis. Computational models also guide regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (FMOs) of the boronate and aryl halide partners .
Q. What strategies address low yields or purity in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki-Miyaura couplings, while ligand optimization (e.g., SPhos) reduces steric hindrance from the trimethylhexahydro moiety .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF, THF) enhance boronate solubility, while inert atmospheres prevent hydrolysis of the dioxaborolane ring .
- Chromatographic Purification : Reverse-phase HPLC or silica gel chromatography resolves byproducts (e.g., deboronation derivatives) .
Q. How can researchers resolve contradictory spectral data during structural characterization?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions to rule out experimental variability .
- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the hexahydro-4,6-methanobenzo ring system .
- Isotopic Labeling : Introduce deuterated analogs to simplify spectral interpretation of complex proton environments .
Q. What are the applications of this compound in cross-coupling reactions for medicinal chemistry?
- Methodological Answer : The boronic ester group enables Suzuki-Miyaura couplings to construct biaryl motifs in drug candidates. For example:
- Optimization Steps : Use PdCl₂(dppf) as a catalyst with K₂CO₃ base in THF/H₂O (3:1) at 80°C for 12 hours.
- Scope Limitations : Steric hindrance from the trimethylhexahydro group may reduce reactivity with bulky aryl halides; mitigate by increasing catalyst loading or reaction temperature .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
- Methodological Answer :
- Inert Conditions : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent boronic ester hydrolysis .
- Drying Agents : Use molecular sieves (3Å) in reaction mixtures to scavenge trace moisture .
- Low-Temperature Storage : Store intermediates at –20°C in sealed, flame-dried vials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
